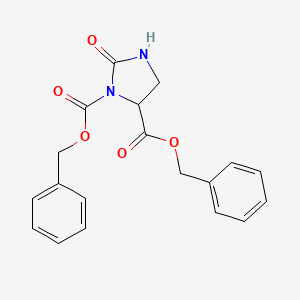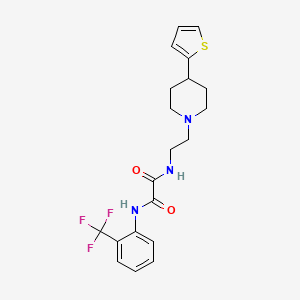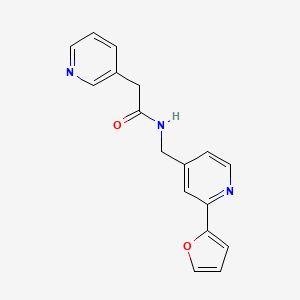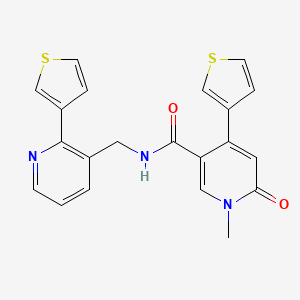![molecular formula C11H15F2NO B2396880 N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide CAS No. 2361657-60-3](/img/structure/B2396880.png)
N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide, also known as DFH-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFH-1 is a small molecule inhibitor that targets the protein-protein interactions of the bromodomain and extra-terminal (BET) family of proteins, which are involved in epigenetic regulation of gene expression.
Scientific Research Applications
N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the BET family of proteins. This compound has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Mechanism of Action
N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide targets the BET family of proteins, which are involved in epigenetic regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. This compound inhibits this process by binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones and subsequent gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, improve cognitive function, and reduce neuroinflammation. This compound has also been shown to have an effect on the immune system by inhibiting the expression of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide has several advantages for lab experiments. This compound is a small molecule inhibitor that can be easily synthesized and used in various assays. This compound has also been shown to have high selectivity for BET proteins, reducing off-target effects. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can limit its use in some assays. This compound also has a short half-life in vivo, which can limit its therapeutic potential.
Future Directions
N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide has several potential future directions for scientific research. This compound could be further developed as a therapeutic agent for cancer, inflammation, and neurological disorders. This compound could also be used as a tool to study epigenetic regulation of gene expression and BET protein function. Additionally, this compound could be used in combination with other therapies to improve their efficacy. Overall, this compound has significant potential for future scientific research and therapeutic applications.
Synthesis Methods
N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 2,2-difluorocyclopropanecarboxylic acid with ethyl vinyl ether to produce 2,2-difluorocyclopropanecarboxylic acid ethyl ester. This intermediate is then reacted with 2-methyl-3-butyn-2-ol to produce 2,2-difluorospiro[2.4]heptane-6-ol. Finally, the spiro compound is reacted with prop-2-enoyl chloride to produce this compound.
Properties
IUPAC Name |
N-[(2,2-difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c1-2-9(15)14-6-8-3-4-10(5-8)7-11(10,12)13/h2,8H,1,3-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCDQUOYRVQNJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCC2(C1)CC2(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid](/img/structure/B2396798.png)
![8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2396802.png)


![Methyl 3-[benzyl({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl})amino]-2-methylpropanoate](/img/structure/B2396808.png)
![4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate](/img/structure/B2396809.png)



![3,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2396817.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2396819.png)
![2-Chloro-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B2396820.png)
